Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid

Inflammation 5-Lipoxygenase Activating Protein (FLAP) Soluble Epoxide Hydrolase (sEH)

This 4-oxo-3-phenylquinazoline-7-carboxylic acid is the validated FLAP-selective chemotype (IC50 0.87 μM) with complete sEH inactivity. Its free 7-COOH group is essential for target engagement; amide analogs lose FLAP activity. Use as the sole precursor for focused 7-carboxamide libraries to explore dual FLAP/sEH polypharmacology. Lead-like (MW 266.25, TPSA 70 Ų) with favorable ADME profile. Ideal for leukotriene biosynthesis studies and anti-inflammatory drug discovery. Contact us for bulk pricing.

Molecular Formula C15H10N2O3
Molecular Weight 266.256
CAS No. 1010918-28-1
Cat. No. B2374570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid
CAS1010918-28-1
Molecular FormulaC15H10N2O3
Molecular Weight266.256
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O
InChIInChI=1S/C15H10N2O3/c18-14-12-7-6-10(15(19)20)8-13(12)16-9-17(14)11-4-2-1-3-5-11/h1-9H,(H,19,20)
InChIKeyOTCCJQKZPDYFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 1010918-28-1) | Core Quinazolinone Scaffold for Targeted Inhibitor Design


4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 1010918-28-1) is a synthetic quinazolinone derivative featuring a 4-oxo group, a 3-phenyl substituent, and a 7-carboxylic acid moiety (C15H10N2O3, MW 266.25 g/mol) [1]. This compound serves as a key 'in-house' scaffold in medicinal chemistry, specifically identified as a chemotype for inhibiting the 5-lipoxygenase-activating protein (FLAP), a critical mediator in the arachidonic acid cascade [2]. Its free carboxylic acid functionality enables straightforward chemical diversification to explore structure-activity relationships (SAR) for multiple targets within the same inflammatory pathway.

Procurement Rationale for 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid: Why Generic Quinazolinone Analogs Cannot Substitute


Substituting this specific compound with a generic quinazolinone analog fails because the precise molecular architecture directly dictates its target engagement profile. Research demonstrates a strict functional divergence: the free 7-carboxylic acid in this compound is essential for FLAP inhibition (IC50 = 0.87 μM), rendering it inactive against soluble epoxide hydrolase (sEH) [1]. In contrast, simple amidation of this very carboxyl group generates derivatives that completely lose FLAP activity but gain potent sEH inhibition (IC50 values spanning 0.30–11.2 μM), a switch governed by the hydrogen-bonding requirements of each enzyme's active site [1]. Therefore, using an amide analog or a 2-substituted variant will not recapitulate the FLAP-selective biological profile of this specific carboxylic acid scaffold, which is a critical consideration for target-specific screening campaigns.

Quantitative Evidence Guide: Differentiating Performance of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid


Selective FLAP Inhibition vs. sEH Inactivity: A Direct Functional Comparison with 7-Carboxamide Derivatives

The carboxylic acid form (target compound) acts as a selective FLAP inhibitor with an IC50 of 0.87 μM in a cell-free assay, while showing no detectable inhibition of sEH [1]. This profile is directly inverted in the 7-carboxamide derivative series (compounds 34, 35, 37, 43), which are potent sEH inhibitors (IC50 = 0.30–0.66 μM) with significantly reduced or abolished FLAP inhibition [1]. This functional switch is attributed to the fact that the carboxyl group cannot establish the hydrogen bonds required by sEH catalytic residues (Tyr383, Tyr466, Asp335), whereas the installed amide bond in the derivatives fulfills this role [1].

Inflammation 5-Lipoxygenase Activating Protein (FLAP) Soluble Epoxide Hydrolase (sEH)

Dual-Target SAR Versatility: Carboxylic Acid as a Pivotal Intermediate for FLAP/sEH Polypharmacology

The target compound is the foundational intermediate for generating a library of dual-target modulators. The study demonstrates that while compound 5 alone inhibits only FLAP, amidation yields compounds that retain FLAP activity while gaining sEH inhibition. For instance, compound 34 inhibits both sEH (IC50 = 0.66 μM) and FLAP-mediated leukotriene biosynthesis (IC50 = 2.91 μM) [1]. This shows that the carboxylic acid form is a 'privileged scaffold' from which nuanced polypharmacological profiles can be engineered—a property intrinsically absent in pre-formed amide analogs.

Polypharmacology Leukotriene Biosynthesis Multi-target Inhibitors

Role of the N3-Phenyl Substituent in π-Stacking Target Interactions

The N3-phenyl group of the target compound is a critical pharmacophoric element for FLAP binding, forming strong π–π interactions with Phe123 in the FLAP active site [1]. SAR analysis shows that removal of this N-benzyl group (as in compounds 35 and 37) leads to a complete loss of FLAP inhibitory activity (IC50 > 10 μM) [1]. This contrasts with the target compound and its N3-phenyl-retaining derivatives, which maintain FLAP inhibition (IC50 = 0.87 – 2.91 μM) [1]. Therefore, the intact 3-phenyl-4-oxo-dihydroquinazoline-7-carboxylic acid scaffold is indispensable for FLAP engagement compared to N3-des-phenyl or N3-alkyl analogs.

Structure-Activity Relationship (SAR) Molecular Recognition FLAP Binding

Physicochemical and ADME Benchmarking Against Optimized 7-Carboxamide Leads

Despite its non-optimized status as a hit compound, the target compound possesses a favorable computed drug-likeness profile that makes it an attractive early lead. Its topological polar surface area (TPSA = 70 Ų) and XLogP3 (2.0) are ideal for oral bioavailability according to Lipinski's Rule of Five [1][2]. Calculated ADME properties indicate that compound 5 is expected to show good human oral and intestinal absorption profiles [1]. While its more potent 7-carboxamide derivatives (e.g., Compounds 35, 37, with IC50 values of 0.30–0.66 μM against sEH) share similar favorable ADME predictions, the target compound uniquely occupies the 'FLAP-only' biological niche, providing a chemically tractable starting point without the molecular weight inflation often introduced by large amide substituents (e.g., the thiobenzyl group in many analogs increases MW by >150 Da) [1].

Drug-likeness ADME Properties Physicochemical Profile

Optimal Research and Industrial Applications for 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid


Selective FLAP Target Engagement Studies in the Arachidonic Acid Cascade

Ideal for pharmacological studies requiring selective inhibition of leukotriene biosynthesis without confounding sEH-derived EET modulation. The compound's proven FLAP IC50 of 0.87 μM and complete sEH inactivity make it a precise tool for deconvoluting FLAP-dependent inflammatory responses in cellular and in vivo models [1].

Key Intermediate for Focused FLAP/sEH Dual Inhibitor Libraries

Serves as the essential carboxylic acid precursor for synthesizing a focused library of 7-carboxamide analogues. As demonstrated in the primary study, simple amidation transforms this FLAP-only inhibitor into potent dual-target (FLAP/sEH) or sEH-selective agents, making it the single required starting material for exploring polypharmacology within the arachidonic acid pathway [1].

Lead-Like Starting Point for Hit-to-Lead Optimization of Oral Anti-Inflammatory Agents

With a molecular weight of 266.25 g/mol, TPSA of 70 Ų, and a favorable predicted absorption profile, this compound adheres to key lead-likeness criteria, offering a structurally efficient scaffold for optimizing oral anti-inflammatory drug candidates without immediate ADME liabilities [1][2].

Comparative Structural Biology of Quinazolinone-Based Enzyme Inhibitors

The documented functional switch from FLAP to sEH inhibition upon carboxamide formation provides a unique opportunity for comparative structural biology. Researchers can use this compound and its derived amides to study how a single chemical modification alters hydrogen-bonding networks and π-stacking interactions (e.g., with Phe123 in FLAP vs. Tyr383/Tyr466 in sEH) [1].

Quote Request

Request a Quote for 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.